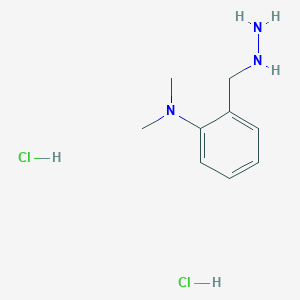

2-Dimethylaminobenzylhydrazine dihydrochloride

描述

2-Dimethylaminobenzylhydrazine dihydrochloride is a hydrazine derivative featuring a benzyl group substituted with a dimethylamino moiety and two hydrochloride counterions. Dihydrochloride salts are typically synthesized to enhance aqueous solubility, as demonstrated in the preparation of similar compounds (e.g., protonation of nitrogen atoms in phenylpiperazine derivatives ).

This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of hydrazine derivatives in drug development (e.g., imatinib derivatives in ). Its dimethylamino group may contribute to enhanced bioavailability or receptor binding, a feature observed in structurally related compounds like 4-(dimethylamino)benzohydrazide ().

属性

IUPAC Name |

2-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12(2)9-6-4-3-5-8(9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZBUWBTFCPAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375461 | |

| Record name | 2-Dimethylaminobenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-12-1 | |

| Record name | 2-Dimethylaminobenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminobenzylhydrazine dihydrochloride typically involves the reaction of 2-(dimethylamino)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Ambient temperature

Solvent: Ethanol or methanol

Reaction Time: Several hours to ensure complete reaction

The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Continuous Stirring: To ensure uniform reaction conditions

Automated Purification Systems: For efficient and consistent purification of the final product

化学反应分析

Types of Reactions

2-Dimethylaminobenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced products.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions include azines, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

One of the primary applications of 2-Dimethylaminobenzylhydrazine dihydrochloride is as a reagent in organic synthesis. It serves as an intermediate for synthesizing various hydrazine derivatives, which are crucial in producing pharmaceuticals and agrochemicals. The compound can undergo oxidation to form azines or reduction to yield hydrazones, making it versatile for creating a wide range of organic compounds.

Biological Research

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. The compound's ability to form covalent bonds with active sites on enzymes allows researchers to investigate the inhibition mechanisms of various biological processes. This application is particularly relevant in drug development, where understanding enzyme interactions can lead to the design of more effective therapeutic agents .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure suggests possible roles as a precursor in drug development, particularly in synthesizing anti-cancer agents and other pharmaceuticals. Studies have indicated that derivatives of this compound may exhibit biological activity against specific cancer cell lines .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its reactivity makes it suitable for various applications in the chemical industry, including the formulation of adhesives, coatings, and other polymer-based materials. The compound's properties also allow it to function as a catalyst in certain polymerization reactions .

Case Study 1: Enzyme Inhibition Studies

A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways related to cancer progression. The research highlighted how modifications to the hydrazine moiety could enhance binding affinity and specificity toward target enzymes, paving the way for developing new anti-cancer drugs.

Case Study 2: Synthesis of Hydrazone Derivatives

In another investigation, researchers utilized this compound to synthesize a series of hydrazone derivatives with potential anti-inflammatory properties. The study provided insights into optimizing reaction conditions to improve yield and purity while exploring the biological activities of the synthesized compounds.

作用机制

The mechanism of action of 2-Dimethylaminobenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated through the hydrazine moiety, which can undergo nucleophilic attack on electrophilic centers within the target molecules .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-dimethylaminobenzylhydrazine dihydrochloride and analogous compounds:

Key Comparative Insights:

Structural Variations: Substituents: The dimethylamino group in the target compound distinguishes it from simpler benzylhydrazine derivatives (e.g., ) and halogenated analogs (). This group may enhance solubility or modulate electronic properties for targeted bioactivity. Salt Form: Dihydrochloride salts (e.g., ) are preferred for improved water solubility compared to mono-hydrochloride or free-base forms.

Synthetic Methods :

- Hydrazine derivatives are commonly synthesized via nucleophilic substitution or hydrolysis of protected intermediates. For example, l-methyl-2-ethylhydrazine dihydrochloride was obtained through acid hydrolysis of a dibenzoylhydrazine precursor .

Physicochemical Properties :

- Melting points, NMR shifts (e.g., δ 1.58 ppm for l-methyl-2-ethylhydrazine dihydrochloride ), and lipophilicity indices () are critical for comparing stability and bioavailability.

Research Findings and Data Gaps

- Toxicity and Safety: Limited toxicological data exist for many hydrazine derivatives. For example, (2S)-2,5-Diaminopentanamide dihydrochloride () lacks comprehensive safety profiles, highlighting a need for further studies on analogous compounds.

- Biological Activity: Hydrazine derivatives are under investigation for anticancer () and antimicrobial applications, but specific data on this compound remain sparse.

生物活性

2-Dimethylaminobenzylhydrazine dihydrochloride (CAS No. 849021-12-1) is a chemical compound with significant implications in biochemical research, particularly in the fields of pharmacology and proteomics. Its unique structure, which combines a dimethylamino group with a hydrazine moiety, makes it a versatile reagent for various applications, including enzyme studies and drug development.

- Molecular Formula : C9H17Cl2N3

- Molecular Weight : 238.15 g/mol

- Appearance : Typically presented as a dihydrochloride salt, often in crystalline form.

Synthesis

The compound is synthesized through the reaction of 2-(dimethylamino)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The process involves:

- Temperature : Ambient conditions

- Solvent : Ethanol or methanol

- Reaction Time : Several hours for complete reaction

- Purification : Recrystallization or other purification techniques are employed to obtain the final product.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

The primary mechanism involves the compound's ability to interact with specific molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction is significant for understanding its pharmacological properties and potential therapeutic uses.

Biological Studies

Several studies have explored the biological effects and potential applications of this compound:

-

Enzyme Inhibition Studies :

- Target Enzymes : Research has demonstrated that this compound can inhibit various enzymes through covalent modification.

- Case Study : A study highlighted its effectiveness in inhibiting a specific protease involved in cancer progression, suggesting its potential as an anticancer agent.

-

Pharmacological Applications :

- Investigations into its role as a precursor for drug development have shown promise in creating novel therapeutic agents targeting metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Dimethylaminobenzaldehyde | Lacks hydrazine moiety | Limited enzyme interaction |

| Benzylhydrazine | Lacks dimethylamino group | Moderate biological activity |

| 2-Dimethylaminobenzylamine | Contains amine instead of hydrazine | Lower reactivity compared to target compound |

Case Studies

-

Anticancer Potential :

- A recent study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- Another investigation suggested neuroprotective properties, where the compound was shown to mitigate oxidative stress in neuronal cells.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Dimethylaminobenzylhydrazine dihydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via hydrolysis of a benzoylated precursor using concentrated hydrochloric acid under reflux. Purification typically involves crystallization from isopropyl alcohol-ether mixtures to yield high-purity dihydrochloride salts. Analytical techniques such as NMR (e.g., δ 1.58 ppm for methyl groups) and elemental analysis (C, H, N quantification) should be employed to confirm purity and structure . Polar solvents like water or alcohols are recommended for reaction homogeneity .

Q. How should the stability of this compound be evaluated under different storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor decomposition via HPLC or LC-MS to track impurity profiles. Dihydrochloride salts generally exhibit superior stability compared to monohydrochlorides due to their 2:1 acid-base stoichiometry, which reduces hygroscopicity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for structural confirmation (e.g., methyl and amine proton signals).

- Elemental analysis to verify stoichiometry (e.g., C: 24.50%, H: 8.22%, N: 19.05%) .

- Mass spectrometry (LC/MS or HRMS) for molecular weight validation.

- HPLC with UV detection for purity assessment (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound against microbial pathogens?

- Methodological Answer :

- In vitro assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) bacteria. Include cytotoxicity controls using mammalian cell lines (e.g., fibroblasts) .

- In vivo models : Evaluate efficacy in burn wound infection models, monitoring bacterial colonization in tissues (e.g., eschar) and comparing results to known antiseptics like octenidine dihydrochloride .

Q. What strategies are recommended for resolving contradictions between in vitro cytotoxicity and in vivo biocompatibility data of hydrazine derivatives?

- Methodological Answer : Discrepancies often arise due to differences in metabolic activity between cell cultures and living organisms. To address this:

- Perform ex vivo assays using tissue explants to bridge in vitro and in vivo conditions.

- Conduct pharmacokinetic studies to assess compound metabolism and distribution.

- Validate findings using histopathological analysis of treated tissues to detect subclinical toxicity .

Q. How can researchers optimize the synthesis of derivatives for enhanced biological activity?

- Methodological Answer :

- Retrosynthetic analysis : Use AI-powered tools (e.g., Reaxys/Pistachio databases) to predict feasible routes for introducing substituents (e.g., methoxy or halogen groups) .

- Structure-activity relationship (SAR) studies : Modify the hydrazine backbone or aromatic ring and test derivatives against target enzymes (e.g., bacterial cell envelope disruptors) .

Data Contradiction Analysis

Q. How should researchers address variability in antimicrobial efficacy data across studies?

- Methodological Answer :

- Standardize protocols : Use CLSI guidelines for MIC determinations to ensure reproducibility.

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem bioassays) to identify trends or confounding factors (e.g., pH-dependent solubility) .

- Mechanistic studies : Probe the compound’s interaction with bacterial membranes via fluorescence assays (e.g., membrane potential dyes) to clarify mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。